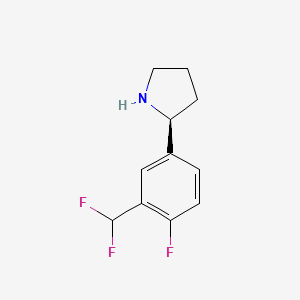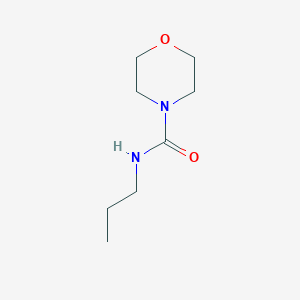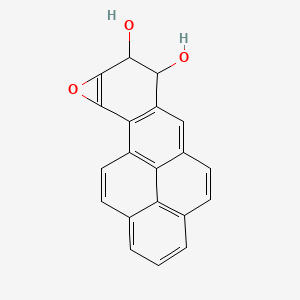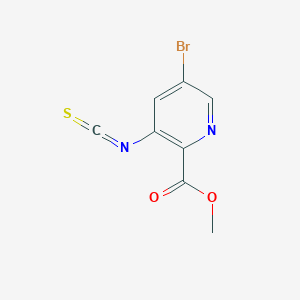![molecular formula C8H7N3O2S B13331125 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B13331125.png)
2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents to form the triazine ring. For instance, the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions can yield the desired compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. Continuous feeding of reagents and careful monitoring of reaction conditions are crucial to minimize side reactions and maximize yield.
化学反应分析
Types of Reactions: 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine ring .
科学研究应用
2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid has numerous applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent. The compound’s ability to inhibit specific enzymes and signaling pathways makes it a valuable tool in drug discovery and development .
作用机制
The mechanism of action of 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition can result in the suppression of tumor growth and the reduction of inflammation .
相似化合物的比较
Similar Compounds: Similar compounds to 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid include other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as 7-bromo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine and 4-aminopyrrolo[2,1-f][1,2,4]triazine .
Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methylthio group and the carboxylic acid functionality allows for diverse chemical modifications and enhances its potential as a versatile scaffold in medicinal chemistry .
属性
分子式 |
C8H7N3O2S |
|---|---|
分子量 |
209.23 g/mol |
IUPAC 名称 |
2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2S/c1-14-8-9-4-5-2-3-6(7(12)13)11(5)10-8/h2-4H,1H3,(H,12,13) |
InChI 键 |
CGEJNKRGVUMHGP-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NN2C(=CC=C2C(=O)O)C=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane](/img/structure/B13331067.png)

![Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13331073.png)




![6-Chloro-2-propylimidazo[1,2-A]pyridine](/img/structure/B13331101.png)

![3-Iodo-5,5-dimethyl-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13331115.png)
![1-(Chloromethyl)spiro[4.4]nonane](/img/structure/B13331118.png)

